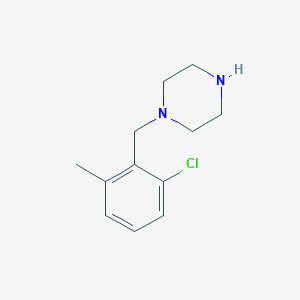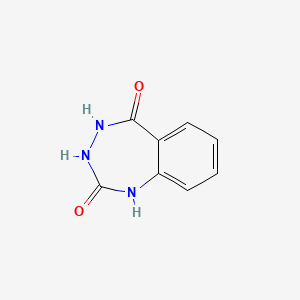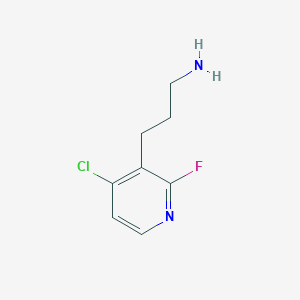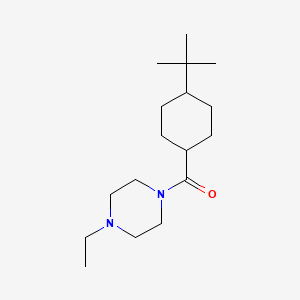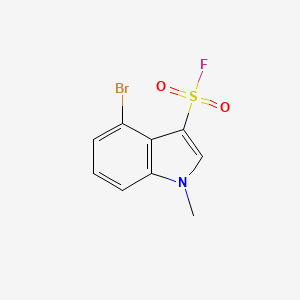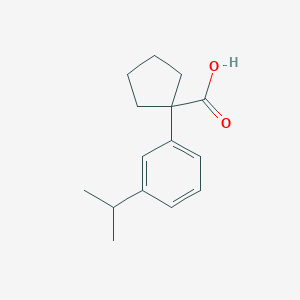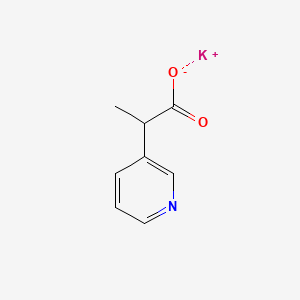
(1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine is an organic compound with the molecular formula C13H21NS It features a cyclohexyl group attached to a methanamine moiety, which is further substituted with a thiophen-3-yl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Alkylation: The thiophene derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclohexylation: The resulting product is further reacted with cyclohexylamine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiophene derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: The compound is being investigated for its potential therapeutic applications. Thiophene-based drugs have been developed for various medical conditions, and (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine may serve as a lead compound for new drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(1-(2-(Thiophen-3-yl)ethyl)cycloheptyl)methanamine: This compound features a cycloheptyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
Thiophene Derivatives: Various thiophene derivatives, such as 2,5-dimethylthiophene and 3-thiophenemethanol, share structural similarities and exhibit diverse applications in chemistry and biology.
Uniqueness: (1-(2-(Thiophen-3-yl)ethyl)cyclohexyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a cyclohexyl group with a thiophene moiety makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C13H21NS |
|---|---|
Peso molecular |
223.38 g/mol |
Nombre IUPAC |
[1-(2-thiophen-3-ylethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H21NS/c14-11-13(6-2-1-3-7-13)8-4-12-5-9-15-10-12/h5,9-10H,1-4,6-8,11,14H2 |
Clave InChI |
ONYPKTDTPYIYBW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CCC2=CSC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


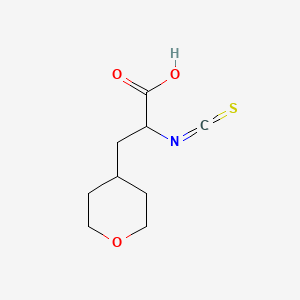
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
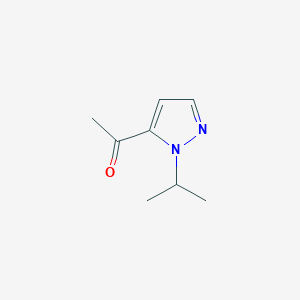
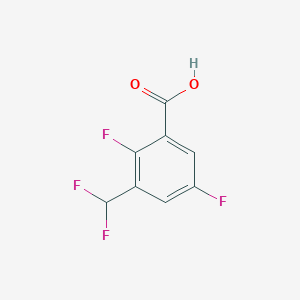
![Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13577734.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
